molecular formula C10H9F2IO2 B14061376 1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one

1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one

Cat. No.: B14061376
M. Wt: 326.08 g/mol
InChI Key: AYJUHOAKVYOWCY-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C10H9F2IO2 It is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(difluoromethoxy)iodobenzene with propan-2-one under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, etherification, and ketone formation, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group and iodine atom can influence the compound’s binding affinity and specificity towards these targets. The propan-2-one moiety may also play a role in the compound’s reactivity and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Difluoromethoxy)phenyl)propan-2-one: Lacks the iodine atom, which may result in different reactivity and biological properties.

    1-(3-(Difluoromethoxy)-4-iodophenyl)propan-2-one: Similar structure but with the iodine atom in a different position, potentially affecting its chemical behavior and applications.

Properties

Molecular Formula

C10H9F2IO2

Molecular Weight

326.08 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-2-iodophenyl]propan-2-one

InChI

InChI=1S/C10H9F2IO2/c1-6(14)5-7-3-2-4-8(9(7)13)15-10(11)12/h2-4,10H,5H2,1H3

InChI Key

AYJUHOAKVYOWCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC(F)F)I

Origin of Product

United States

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